1-(2-Chlorobenzyl)-3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea
CAS No.:
Cat. No.: VC13645255
Molecular Formula: C20H24BClN2O3
Molecular Weight: 386.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H24BClN2O3 |
|---|---|
| Molecular Weight | 386.7 g/mol |
| IUPAC Name | 1-[(2-chlorophenyl)methyl]-3-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea |
| Standard InChI | InChI=1S/C20H24BClN2O3/c1-19(2)20(3,4)27-21(26-19)15-9-7-10-16(12-15)24-18(25)23-13-14-8-5-6-11-17(14)22/h5-12H,13H2,1-4H3,(H2,23,24,25) |
| Standard InChI Key | NFPQXSFNHCRNJU-UHFFFAOYSA-N |
| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)NC(=O)NCC3=CC=CC=C3Cl |
| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)NC(=O)NCC3=CC=CC=C3Cl |
Introduction
Molecular Structure and Nomenclature
The compound features a urea backbone (-NHC(O)NH-) bridging two aromatic systems: a 2-chlorobenzyl group and a 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl moiety. The boronic ester group, a protected form of boronic acid, enables participation in cross-coupling reactions, while the urea linkage provides hydrogen-bonding capacity.
IUPAC Name and Stereochemical Features
The systematic IUPAC name is 1-[(2-chlorophenyl)methyl]-3-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea. The 2-chlorobenzyl group introduces ortho-substitution effects, influencing electronic and steric properties. The dioxaborolane ring adopts a planar conformation, with boron in a trigonal planar geometry.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₂₀H₂₄BClN₂O₃ |
| Molecular Weight | 386.7 g/mol |
| CAS Number | Not publicly disclosed |
| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)NC(=O)NCC3=CC=CC=C3Cl |
| InChI Key | NFPQXSFNHCRNJU-UHFFFAOYSA-N |
Synthesis and Mechanistic Pathways
The synthesis of this compound involves multi-step organic transformations, leveraging boronic ester chemistry and urea formation.
Synthetic Route
-
Boronic Ester Installation: A Suzuki-Miyaura coupling introduces the dioxaborolane group to the phenyl ring. For example, 3-bromophenylurea intermediates react with bis(pinacolato)diboron (B₂Pin₂) in the presence of Pd(PPh₃)₄ and KOAc.
-
Urea Formation: The chlorobenzylamine reacts with an isocyanate derivative of the boronic ester-bearing phenyl group. Carbodiimide-mediated coupling (e.g., using EDC/HOBt) is typical.
Table 2: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Boronation | B₂Pin₂, Pd(dba)₂, SPhos, KOAc | 65–75% |
| Urea Coupling | EDC, HOBt, DIPEA, DMF | 50–60% |
Physicochemical and Spectroscopic Properties
Solubility and Stability
The compound exhibits limited aqueous solubility (≤1 mg/mL in water) but dissolves in polar aprotic solvents (e.g., DMF, DMSO). The boronic ester enhances stability against protodeboronation compared to free boronic acids.
Spectroscopic Characterization
-
¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, NH), 7.85–7.40 (m, 8H, aromatic), 4.35 (d, 2H, CH₂), 1.32 (s, 12H, Pinacol CH₃).
-
¹¹B NMR: δ 30.2 ppm (characteristic of dioxaborolanes).
Applications in Organic Synthesis
Suzuki-Miyaura Cross-Coupling
The boronic ester moiety enables carbon-carbon bond formation with aryl halides. For instance, coupling with 4-bromoacetophenone yields biaryl ketones, valuable intermediates in pharmaceuticals.
Hydrogen-Bond-Directed Self-Assembly
The urea group facilitates supramolecular aggregation, enabling applications in crystal engineering and nanomaterials.
Comparative Analysis with Structural Analogues
Ortho vs. Para Chlorobenzyl Isomers
The 2-chlorobenzyl isomer (this compound) exhibits distinct reactivity compared to its 4-chlorobenzyl counterpart due to steric hindrance and electronic effects. For example, ortho-substitution reduces rotational freedom, impacting binding affinity in medicinal applications.
Table 3: Isomeric Comparison
| Property | 2-Chlorobenzyl Isomer | 4-Chlorobenzyl Isomer |
|---|---|---|
| Melting Point | 148–150°C | 162–164°C |
| LogP | 3.8 | 3.5 |
| Suzuki Coupling Rate | Moderate | Faster |
Future Research Directions
-
Drug Discovery: Exploiting the urea motif for kinase inhibition (e.g., targeting EGFR or VEGFR2).
-
Polymer Chemistry: Incorporating into boronate ester-linked polymers for stimuli-responsive materials.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume